molecular formula C13H17ClN2O2 B2884034 N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide CAS No. 941984-23-2

N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2884034
CAS No.: 941984-23-2
M. Wt: 268.74
InChI Key: RRZGMKQVVOMYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl group, a chloro-substituted methylphenyl group, and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide typically involves the reaction of 5-chloro-2-methylaniline with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

5-chloro-2-methylaniline+butyl isocyanateN-butyl-N’-(5-chloro-2-methylphenyl)oxamide\text{5-chloro-2-methylaniline} + \text{butyl isocyanate} \rightarrow \text{N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide} 5-chloro-2-methylaniline+butyl isocyanate→N-butyl-N’-(5-chloro-2-methylphenyl)oxamide

Industrial Production Methods

Industrial production of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-(3-chloro-2-methylphenyl)oxamide
  • N-butyl-N’-(4-chloro-2-methylphenyl)oxamide

Uniqueness

N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the chloro and methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-butyl-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-11-8-10(14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGMKQVVOMYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.